molecular formula C10H17N3O B2716606 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine CAS No. 1239846-68-4

1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine

Cat. No.: B2716606
CAS No.: 1239846-68-4
M. Wt: 195.266
InChI Key: RYTAQHPPLIJNOJ-UHFFFAOYSA-N
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Description

1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine: is an organic compound featuring a five-membered heterocyclic ring known as oxadiazole. This compound is characterized by the presence of two nitrogen atoms, one oxygen atom, and two carbon atoms in the oxadiazole ring, along with a cyclohexylamine moiety. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the oxadiazole ring.

    Reduction: Reduction reactions may target the nitrogen atoms within the oxadiazole ring.

    Substitution: Substitution reactions can occur at various positions on the oxadiazole ring or the cyclohexylamine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-8-12-9(14-13-8)10(11)6-4-3-5-7-10/h2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTAQHPPLIJNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2(CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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